N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a 2,5-dimethoxyphenyl group and a methylthio group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 2-chloronicotinic acid as the primary starting materials.
Formation of Intermediate: The 2,5-dimethoxyaniline undergoes a nucleophilic substitution reaction with 2-chloronicotinic acid in the presence of a base such as potassium carbonate to form an intermediate.
Thioether Formation: The intermediate is then treated with methylthiolating agents like methyl iodide in the presence of a base to introduce the methylthio group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-(methylthio)benzamide
- N-(2,5-dimethoxyphenyl)-2-(methylthio)pyridine
- N-(2,5-dimethoxyphenyl)-2-(methylthio)quinoline
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-10-6-7-13(20-2)12(9-10)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUPZVMWBMNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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